6,7-Dibenzyloxycoumarin

Physicochemical Property Drug Likeness Membrane Permeability

Researchers developing CNS-penetrant candidates or fluorescent probes require a coumarin scaffold with consistent, high lipophilicity-yet purity variability and sourcing delays frequently disrupt SAR studies and QSAR model validation. 6,7-Dibenzyloxycoumarin (CAS 909-84-2) directly addresses this: • ≥98% HPLC purity for reproducible fluorescence quantum yield and target-binding data • cLogP ~4.9 ensures reliable membrane permeability, critical for blood-brain barrier penetration models • Ambient-temperature shipping from multi-continent stock points for uninterrupted lead optimization workflows

Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
CAS No. 909-84-2
Cat. No. B191206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibenzyloxycoumarin
CAS909-84-2
Molecular FormulaC23H18O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
InChIInChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyGTUPSBQDBMSQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibenzyloxycoumarin (CAS 909-84-2): Technical Baseline and Class Identity for Procurement Evaluation


6,7-Dibenzyloxycoumarin (CAS 909-84-2), also known as Esculetin dibenzyl ether, is a synthetic derivative within the coumarin family. Its core structure is a 2H-chromen-2-one scaffold, distinguished from its parent, 6,7-dihydroxycoumarin (esculetin), by the substitution of both hydroxyl groups at the 6 and 7 positions with benzyloxy moieties. This modification results in a molecule with the formula C23H18O4 and a molecular weight of 358.4 g/mol [1]. The compound is a crystalline solid with a characteristic melting point range and is primarily supplied as a research chemical with defined purity specifications . Its applications are concentrated in biochemical research, notably as a fluorescent probe and a lipophilic scaffold for drug discovery and material science investigations .

Why Simple Substitution by Esculetin or Scoparone is Insufficient: The Critical Role of 6,7-Dibenzyloxycoumarin's Structural Modifications


Direct substitution of 6,7-Dibenzyloxycoumarin with its parent analog, esculetin (6,7-dihydroxycoumarin), or a related ether, scoparone (6,7-dimethoxycoumarin), is not a scientifically valid or functionally equivalent practice. The dibenzyl substitution in 6,7-Dibenzyloxycoumarin fundamentally alters the molecule's physicochemical and pharmacokinetic profile. Specifically, the replacement of polar hydroxyl groups with bulky, lipophilic benzyl groups dramatically increases the compound's lipophilicity, as evidenced by a calculated LogP of ~4.9 . This contrasts sharply with the more hydrophilic nature of esculetin and scoparone . Such a change governs critical parameters including membrane permeability, target binding affinity, and metabolic stability, rendering them non-interchangeable in applications ranging from biochemical assays to drug development lead optimization [1].

Quantitative Differentiation Evidence for 6,7-Dibenzyloxycoumarin Against its Closest Analogs


Enhanced Lipophilicity (LogP) Differentiates 6,7-Dibenzyloxycoumarin from Esculetin and Scoparone

6,7-Dibenzyloxycoumarin exhibits significantly higher lipophilicity compared to its parent esculetin and the related ether scoparone. Its calculated octanol-water partition coefficient (LogP) is reported to be 4.91 or 4.95 [1]. In contrast, esculetin (6,7-dihydroxycoumarin) is considerably more polar, and scoparone (6,7-dimethoxycoumarin) has a substantially lower LogP of approximately 1.76 [2]. This quantifiable difference of ~3.1-3.2 LogP units indicates a massive increase in lipophilicity, which is a primary driver for altered biological activity and a key selection criterion for lead optimization in drug discovery.

Physicochemical Property Drug Likeness Membrane Permeability Lipophilicity

Procurement-Grade Purity Standard for 6,7-Dibenzyloxycoumarin

As a commercially available research compound, 6,7-Dibenzyloxycoumarin is consistently offered with a high purity specification. Reputable vendors, such as TCI and Chem-Impex, list the compound with a purity of ≥98.0% as determined by HPLC . While this is a standard for many fine chemicals, it serves as a critical benchmark for reproducibility in biological assays and for use as an analytical standard. The availability of a verified high-purity product (as opposed to a crude or unspecified purity mixture) is essential for quantitative structure-activity relationship (QSAR) studies and for ensuring experimental outcomes are not confounded by impurities.

Quality Control Analytical Standard Procurement Specification

Altered Physical State: Melting Point Shift of 6,7-Dibenzyloxycoumarin Compared to Esculetin

The structural modification of esculetin with benzyl groups results in a distinct solid-state property. The melting point of 6,7-Dibenzyloxycoumarin is consistently reported in the range of 161-165 °C or 164-166 °C . In contrast, its parent compound, esculetin (6,7-dihydroxycoumarin), decomposes upon melting at a much higher temperature, typically above 270 °C [1]. This lower, well-defined melting point for the dibenzyloxy derivative is a consequence of weaker intermolecular forces (primarily van der Waals interactions) due to the bulky, non-polar benzyl groups replacing hydrogen-bond-donating hydroxyls.

Physicochemical Property Solid State Characterization Formulation

Evidence-Based Application Scenarios for Procuring 6,7-Dibenzyloxycoumarin


Use as a Fluorescent Probe or Marker in Biological Imaging

Due to its coumarin core, 6,7-Dibenzyloxycoumarin possesses inherent fluorescent properties. This characteristic is exploited in research applications where it is used as a fluorescent marker in biological imaging to visualize cellular processes . The dibenzyl substitution may alter its excitation/emission profile or enhance its cellular uptake due to increased lipophilicity (as evidenced in Section 3), making it a specific tool within the broader class of coumarin-based fluorophores.

Scaffold for Drug Discovery in Neurodegenerative and Oncological Research

The compound is explored as a lead structure or scaffold in medicinal chemistry, particularly for developing new therapeutic agents in oncology and neurology . Its selection over simpler coumarins is predicated on the significant enhancement in lipophilicity (LogP increase of ~3.1-3.2 units compared to scoparone, per Section 3), which can improve blood-brain barrier penetration or cellular membrane permeability, a critical factor for CNS-targeted and intracellular cancer therapeutics [1].

Model Compound for Studying Lipophilicity-Activity Relationships (QSAR)

6,7-Dibenzyloxycoumarin serves as a valuable model compound for investigating the quantitative impact of lipophilic bulk on the activity of coumarin derivatives. Its well-characterized high LogP (Section 3) allows researchers to directly contrast its biological or physical behavior with that of more polar analogs like esculetin or scoparone. This makes it an essential tool for building or validating QSAR models focused on membrane permeability, metabolic stability, and target binding for the coumarin pharmacophore.

Investigations in Material Science and Photodynamic Therapy

The compound's photochemical properties and ability to generate reactive oxygen species upon light activation make it a candidate for material science applications (e.g., advanced coatings, polymers) and photodynamic therapy research . The specific dibenzyl substitution pattern may influence its solid-state packing and photophysical quantum yields, differentiating it from other coumarin-based materials that lack this functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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